molecular formula C24H18N4O2S B2407229 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one CAS No. 750617-19-7

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one

Cat. No.: B2407229
CAS No.: 750617-19-7
M. Wt: 426.49
InChI Key: ZMXWHRZOAJGFPR-UHFFFAOYSA-N
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Description

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and a pyrimidinone core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea.

    Attachment of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Synthesis of the Pyrimidinone Core: This can be synthesized through the cyclization of appropriate precursors such as amidines or ureas with β-dicarbonyl compounds.

    Introduction of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidines and related compounds.

    Substitution: Various substituted thiazoles and pyrimidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-diphenylthiazol-4-yl)-4-aminopyrimidin-2(1H)-one
  • 1-(2,5-diphenylthiazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one
  • 1-(2,5-diphenylthiazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one

Uniqueness

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWHRZOAJGFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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